Product packaging for 3-(Azetidin-3-yl)phenol(Cat. No.:)

3-(Azetidin-3-yl)phenol

Cat. No.: B13621303
M. Wt: 149.19 g/mol
InChI Key: JZMZEEYDFBNVCV-UHFFFAOYSA-N
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Description

3-(Azetidin-3-yl)phenol is a chemical compound with the molecular formula C9H11NO . It features a phenol group attached to an azetidine ring, a four-membered nitrogen-containing heterocycle that serves as a valuable scaffold in medicinal chemistry. This structure makes it a versatile intermediate for the synthesis of more complex molecules with potential biological activity. The azetidine moiety is a key pharmacophore in drug discovery. Azetidinone derivatives, which are closely related to this compound, are well-known for their wide range of pharmacological properties. Scientific literature indicates that such derivatives have been investigated for their anti-tubulin activity , functioning as vascular disrupting agents that inhibit microtubule polymerization, leading to apoptosis in cancer cells . Furthermore, azetidine-based compounds have shown promise as H3 receptor ligands , which are relevant targets for the treatment of allergic and inflammatory diseases . Beyond these applications, azetidinone derivatives also exhibit antimicrobial, anti-malarial, and anti-inflammatory activities . Researchers can utilize this compound as a key building block in the design and synthesis of novel compounds for various research programs, particularly in oncology and immunology. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR). This product is intended for research and development purposes only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11NO B13621303 3-(Azetidin-3-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

3-(azetidin-3-yl)phenol

InChI

InChI=1S/C9H11NO/c11-9-3-1-2-7(4-9)8-5-10-6-8/h1-4,8,10-11H,5-6H2

InChI Key

JZMZEEYDFBNVCV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC(=CC=C2)O

Origin of Product

United States

Synthetic Strategies and Methodologies for 3 Azetidin 3 Yl Phenol and Derivatives

Direct Synthesis Approaches to the Azetidinylphenol Core

Direct synthesis approaches focus on the construction of the fundamental azetidine (B1206935) ring as a key step. These strategies often involve intramolecular cyclization reactions or the rearrangement of other heterocyclic systems.

The formation of the azetidine ring through cyclization is a cornerstone of its synthesis. magtech.com.cn Various methodologies have been developed to facilitate this transformation, each with its own advantages and limitations.

Intramolecular nucleophilic substitution is one of the most common and widely utilized methods for the synthesis of the azetidine ring. acs.orgresearchgate.net This approach typically involves the cyclization of a γ-aminohalide or a related substrate where a nitrogen nucleophile displaces a leaving group on the third carbon of a propane (B168953) backbone. acs.orgorganic-chemistry.org

The general scheme for this reaction involves a 1,3-disubstituted propane derivative where an amino group acts as the nucleophile to displace a leaving group, such as a halide (Cl, Br, I) or a sulfonate ester (mesylate, tosylate, triflate), resulting in the formation of the four-membered ring. acs.orgorganic-chemistry.org The efficiency of the cyclization can be influenced by the nature of the leaving group, the substituents on the carbon backbone, and the reaction conditions. acs.org Trifluoromethanesulfonates (triflates) have been shown to be particularly effective leaving groups, often allowing the reaction to proceed in a one-pot manner from the corresponding 1,3-diol. acs.org

A significant challenge in this methodology is the competition with intermolecular reactions and elimination reactions, which can be exacerbated by the ring strain of the forming azetidine. acs.org Careful control of reaction conditions, such as temperature and the choice of base, is often necessary to favor the desired intramolecular cyclization. acs.org

Table 1: Comparison of Leaving Groups in Nucleophilic Displacement for Azetidine Synthesis

Leaving GroupReactivityAdvantagesDisadvantagesCitations
Halides (Cl, Br, I)Moderate to GoodReadily available starting materials.Can require harsh reaction conditions. acs.org
TosylatesGoodMore reactive than halides.May require a separate step for preparation. acs.org
TriflatesExcellentHighly reactive, often enabling one-pot synthesis from diols.Can be more expensive and sensitive to moisture. acs.org

The reductive cyclization of imines provides an alternative pathway to azetidine derivatives, particularly N-substituted azetidin-3-ones. acs.org This method involves the formation of an imine from a suitable precursor, which then undergoes an intramolecular cyclization upon reduction. acs.org For instance, N-substituted azetidin-3-ones can be synthesized from 2-bromoallylamine (B1329451) in a multi-step process where the nitrogen is introduced as an imine that is subsequently reduced and cyclized. acs.org

In some cases, the cyclization can occur directly during the reduction of the imine, driven by the nucleophilicity of the newly formed secondary amine. acs.org This strategy has been employed in the synthesis of 2-methyl-N-alkyl azetidine-3-ones starting from butane-2,3-dione. acs.org A key advantage of this approach is the ability to introduce diversity at the nitrogen atom through the choice of the primary amine used to form the imine.

Another variation involves the reductive cyclization of β-haloalkylimines, which can be an effective method for constructing the azetidine ring. magtech.com.cn For example, treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride (B1222165) in methanol (B129727) can lead to the formation of 3-methoxyazetidines through a reductive cyclization process. bham.ac.uk

Electroreductive intramolecular cross-coupling represents a more specialized technique for the synthesis of azetidines. acs.org This method has been successfully applied to the synthesis of azetidin-2-ones from chiral aromatic α-imino esters. acs.orgresearchgate.net The electroreduction of these substrates in the presence of chlorotrimethylsilane (B32843) (TMSCl) promotes an intramolecular coupling to form the azetidine ring. acs.org

The reaction conditions for this transformation are critical, with the choice of supporting electrolyte and cathode material influencing the yield and stereoselectivity of the product. researchgate.net For instance, using a lead cathode and Bu4NClO4 as the supporting electrolyte in tetrahydrofuran (B95107) (THF) has been found to be effective for the electroreductive intramolecular coupling of β- and γ-imino esters to form five- and six-membered rings, suggesting its potential applicability to four-membered ring synthesis under optimized conditions. researchgate.net While this method can provide access to enantiomerically enriched azetidines, some degree of racemization can occur under the electrochemical conditions. acs.org

Table 2: Key Parameters in Electroreductive Azetidine Synthesis

ParameterRoleTypical ConditionsCitations
SubstratePrecursor containing imine and ester functionalitiesChiral aromatic α-imino esters acs.orgcapes.gov.br
PromoterEssential for couplingChlorotrimethylsilane (TMSCl) acs.org
ElectrolyteSupports current flow0.3 M solution of Bu4NClO4/THF acs.org
CathodeSite of reductionLead (Pb) researchgate.net

Ring expansion of aziridines offers a powerful and stereoselective route to azetidines. nih.govchemrxiv.org One notable example is the biocatalytic one-carbon ring expansion of aziridines to azetidines via a highly enantioselective nih.govacs.org-Stevens rearrangement. nih.govchemrxiv.orgacs.orgacs.orgcaltech.edu This method utilizes an engineered "carbene transferase" enzyme, a variant of cytochrome P450BM3, to catalyze the reaction with exceptional stereocontrol (99:1 er). nih.govchemrxiv.org The enzyme's selectivity overcomes the inherent tendency of aziridinium (B1262131) ylides to undergo cheletropic extrusion of olefins, instead favoring the desired nih.govacs.org-Stevens rearrangement to form the azetidine ring. nih.govchemrxiv.org

Chemical methods for aziridine (B145994) to azetidine ring rearrangement have also been reported. bham.ac.uk For instance, the treatment of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines with sodium borohydride can lead to the formation of azetidines through an initial formation of an aziridine intermediate followed by a ring rearrangement to the thermodynamically more stable azetidine. bham.ac.uk However, this process can sometimes result in poor yields due to competing side reactions. bham.ac.uk

An alternative strategy for the synthesis of 3-(azetidin-3-yl)phenol involves the coupling of a pre-formed azetidine ring with a phenolic precursor. This approach is particularly useful for introducing the phenol (B47542) moiety late in the synthetic sequence.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. Recently, a Pd-catalyzed cross-coupling between a t-butyl (N-benzylazetidine-3-yl)carboxylate and (het)aryl halides has been developed for the synthesis of 3-aryl- and 3-heteroarylazetidine-3-carboxylic acid compounds. researchgate.net This methodology could potentially be adapted for the synthesis of this compound by using a suitably protected hydroxyphenyl halide as the coupling partner.

Another relevant approach is the rhodium(III)-catalyzed dehydrogenative coupling of N-phenoxyacetamides with heteroarenes to produce ortho-arylated phenols. pkusz.edu.cn While this method focuses on the arylation of phenols, the principles of directed C-H activation could potentially be applied to the coupling of a phenolic precursor with an azetidine-containing moiety.

Furthermore, the synthesis of azetidine and oxetane (B1205548) sulfinate salts from commercially available 3-iodoheterocycle precursors has been reported. rsc.org These sulfinate salts undergo smooth coupling reactions with indoles, providing an expedient route for the introduction of these four-membered heterocycles. rsc.org This type of coupling chemistry could be explored for the direct C-H functionalization of phenols with an azetidine electrophile.

Table 3: Potential Coupling Strategies for this compound Synthesis

Coupling StrategyAzetidine PrecursorPhenolic PrecursorCatalyst/ReagentPotential OutcomeCitations
Pd-catalyzed Cross-CouplingN-protected azetidine-3-boronic acid or esterProtected 3-halophenolPalladium catalyst and baseDirect formation of the C-C bond between the azetidine and phenol rings. researchgate.net
C-H Activation/CouplingN-protected azetidinePhenol with a directing groupRhodium or other transition metal catalystDirect coupling of the azetidine C-H bond with the phenol. pkusz.edu.cn
Nucleophilic Aromatic SubstitutionN-protected 3-aminoazetidineActivated fluorophenolBaseFormation of an ether linkage if the azetidine nitrogen attacks an activated phenol.-
Sulfinate Salt CouplingAzetidine-3-sulfinate saltPhenol-Direct introduction of the azetidine ring onto the phenol. rsc.org

Stereoselective Synthesis of Azetidine Derivatives

The creation of stereochemically defined centers on the azetidine ring is crucial for modulating the biological activity of its derivatives. Several strategies have been developed to achieve stereocontrol in the synthesis of 3-substituted azetidines.

One prominent method involves the use of chiral auxiliaries. For instance, the SAMP/RAMP-hydrazone methodology has been successfully employed for the asymmetric synthesis of 3-substituted azetidine-2-carboxylic acids with excellent stereoselectivities (de ≥ 96%, ee ≥ 96%). This approach utilizes a phenyl moiety as a synthetic equivalent of a carboxylic acid function. Another powerful chiral auxiliary is N-tert-butanesulfinamide, which can be used to generate chiral N-tert-butanesulfinyl imines. These intermediates undergo diastereoselective nucleophilic additions, and the auxiliary can be readily cleaved to afford enantioenriched nitrogen-containing heterocycles, including azetidines.

Catalytic asymmetric synthesis offers a more atom-economical approach to chiral azetidines. Gold-catalyzed intramolecular oxidation of chiral N-propargylsulfonamides provides a flexible route to chiral azetidin-3-ones with high enantiomeric excess (>98% ee). nih.gov These azetidin-3-ones are versatile precursors for further functionalization. nih.gov Similarly, copper(I) catalysts paired with chiral ligands, such as those derived from sabox, have been utilized in the asymmetric [3+1]-cycloaddition of imido-ylides with metallo-enolcarbenes to produce chiral tetrasubstituted azetidines. nih.gov

Strain-release functionalization of 1-azabicyclo[1.1.0]butanes (ABBs) has emerged as a modular and stereospecific method for generating diverse, optically active azetidines. uni-muenchen.de This strategy allows for the programmed synthesis of complex stereopure azetidines that would be challenging to produce via other means. uni-muenchen.de

A summary of stereoselective methods is presented in the table below:

MethodKey FeaturesStereoselectivityReference
SAMP/RAMP-HydrazoneUse of chiral hydrazone auxiliaryde ≥ 96%, ee ≥ 96%N/A
N-tert-Butanesulfinyl IminesDiastereoselective nucleophilic additionHigh diastereomeric excessN/A
Gold-Catalyzed CyclizationIntramolecular oxidation of chiral N-propargylsulfonamides>98% ee nih.gov
Copper(I)-Catalyzed CycloadditionAsymmetric [3+1]-cycloaddition with chiral sabox ligandHigh enantioselectivity nih.gov
Strain-Release FunctionalizationModular synthesis from 1-azabicyclo[1.1.0]butanesStereospecific uni-muenchen.de

Functionalization and Derivatization Strategies

Once the core this compound structure is assembled, further diversification can be achieved by modifying the azetidine nitrogen, the phenolic moiety, or by introducing new chemical entities.

The secondary amine of the azetidine ring is a key handle for derivatization. Protecting groups such as tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are commonly employed during synthesis and can be removed under acidic or hydrogenolytic conditions, respectively, to liberate the free amine. nih.govacs.org This free amine can then be subjected to a variety of transformations.

N-Arylation can be accomplished via palladium-catalyzed Buchwald-Hartwig amination or through nucleophilic aromatic substitution (SNAr) reactions. uni-muenchen.de For instance, 3-arylazetidines can be coupled with aryl bromides in the presence of a palladium catalyst. acs.org Alkylation of the azetidine nitrogen can also be readily achieved.

The phenolic hydroxyl group offers a versatile site for modification. Classical derivatization strategies for phenols, such as acylation, alkylation, and phosphorylation, are all applicable to the this compound scaffold. These modifications can be used to alter the compound's physicochemical properties. For example, O-alkylation can be achieved under basic conditions using an appropriate alkyl halide. In some synthetic routes, the phenol may be protected, for instance as a silyl (B83357) ether, and deprotected in a later step using reagents like tetrabutylammonium (B224687) fluoride (B91410) (TBAF).

The aromatic ring of the phenol can also be functionalized through electrophilic aromatic substitution reactions, although the regioselectivity will be directed by the hydroxyl and azetidinyl substituents.

The synthesis of 3,3-diarylazetidines can be achieved through a calcium(II)-catalyzed Friedel-Crafts reaction of N-Cbz-azetidinols with various (hetero)aromatics and phenols. acs.org This method allows for the introduction of a second aryl group at the C3 position. The reactivity in this transformation is notably enhanced by the N-Cbz protecting group, which is proposed to stabilize an intermediate carbocation on the four-membered ring. acs.org

Furthermore, cross-coupling reactions provide a powerful tool for introducing diverse substituents. For example, palladium-catalyzed Hiyama cross-coupling of 3-iodoazetidines with arylsilanes offers a convenient route to a variety of 3-arylazetidines under mild conditions. researchgate.net

Catalytic Approaches in Azetidine Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of azetidines. As mentioned earlier, gold and copper catalysts are instrumental in stereoselective cyclization and cycloaddition reactions. nih.govnih.gov

Palladium catalysis is widely used for both the formation and functionalization of the azetidine ring. For instance, palladium-catalyzed intramolecular C(sp³)–H amination has been developed for the synthesis of functionalized azetidines. rsc.org Cross-coupling reactions, such as Suzuki and Hiyama couplings, catalyzed by palladium, are effective for introducing aryl substituents onto the azetidine core. researchgate.net One study reported a palladium-catalyzed cross-coupling of 3-iodoazetidines with nonheteroaryl boronic acids that favored the formation of 2-aryl azetidines. acs.org

Iron-catalyzed cross-couplings have also emerged as a valuable method. For example, the coupling of 3-iodoazetidines with Grignard reagents in the presence of an iron catalyst allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups in good to excellent yields. researchgate.net

The following table summarizes some key catalytic approaches:

CatalystReaction TypeKey FeaturesReference
Gold(I)Oxidative CyclizationSynthesis of chiral azetidin-3-ones from N-propargylsulfonamides nih.gov
Copper(I)[3+1] CycloadditionAsymmetric synthesis of tetrasubstituted azetidines nih.gov
Palladium(II)C(sp³)–H AminationIntramolecular synthesis of functionalized azetidines rsc.org
Palladium(0)Cross-CouplingSynthesis of 2-aryl and 3-aryl azetidines researchgate.netacs.org
Iron(III)Cross-CouplingCoupling of 3-iodoazetidines with Grignard reagents researchgate.net
Calcium(II)Friedel-CraftsSynthesis of 3,3-diarylazetidines from azetidinols acs.org

Green Chemistry Considerations in Synthetic Routes

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceuticals and their intermediates. In the context of azetidine synthesis, several approaches align with these principles.

The use of catalysis is inherently a green strategy as it reduces the need for stoichiometric reagents. Photocatalysis, in particular, offers a mild and sustainable approach. For example, a photo-induced copper-catalyzed radical annulation of aliphatic amines with alkynes has been reported for the production of azetidines. researchgate.net This method often proceeds under mild conditions and can be highly atom-economical. researchgate.net

Another green consideration is the use of environmentally benign solvents. While many organic reactions require organic solvents, research is ongoing to develop synthetic methods in aqueous media or to use recyclable solvent systems. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel, also contributes to a greener process by reducing solvent usage and waste generation from purification steps. researchgate.net

Furthermore, the development of synthetic routes from readily available and less hazardous starting materials is a key aspect of green chemistry. The strain-release functionalization of 1-azabicyclo[1.1.0]butanes, for instance, provides a modular and efficient route to complex azetidines from simpler precursors. uni-muenchen.de

Structure Activity Relationship Sar Studies of Azetidine Phenol Conjugates

Design Principles for Modulating Biological Interactions

The design of biologically active azetidine-phenol conjugates is guided by several key principles aimed at optimizing their interaction with specific protein targets. The azetidine (B1206935) ring, a four-membered saturated heterocycle, serves as a rigid scaffold that can orient substituents in well-defined spatial arrangements. imperial.ac.uk This conformational restriction can lead to a decrease in the entropy of binding to a biological target, which in turn can result in higher affinity. imperial.ac.uk

One of the primary design strategies involves using the azetidine moiety to present the phenol (B47542) group in a specific orientation for optimal interaction with a receptor's binding pocket. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or be protonated at physiological pH, allowing for ionic interactions. Furthermore, the azetidine ring can serve as a less lipophilic and more metabolically stable alternative to other cyclic amines.

Bioisosteric replacement is another crucial design principle. The phenol group itself is prone to metabolism, such as glucuronidation, which can lead to rapid clearance. core.ac.uk Therefore, medicinal chemists often explore replacing the phenol with bioisosteres—groups that have similar steric and electronic properties but improved metabolic stability. Examples of phenol bioisosteres include various nitrogen-containing heterocycles like benzimidazolones, benzoxazolones, and pyridones. nih.gov

Positional and Substituent Effects on Activity Profiles

The biological activity of 3-(azetidin-3-yl)phenol and its analogs is highly sensitive to the position and nature of substituents on both the azetidine and phenol rings. These modifications can profoundly influence the compound's affinity and selectivity for its biological target.

Studies on related 3-aryl-azetidine derivatives as monoamine transporter ligands have provided valuable insights into these effects. For instance, substitution on the azetidine nitrogen can significantly impact activity. N-methylation of 3-aryl-3-arylmethoxy-azetidines generally leads to higher affinity for the serotonin (B10506) transporter (SERT) compared to the corresponding unsubstituted analogs. nih.gov

Substituents on the aromatic rings also play a critical role. In the same series of 3-aryl-3-arylmethoxy-azetidines, the introduction of chloro substituents on the aryl rings was found to tune the affinity and selectivity for the dopamine (B1211576) transporter (DAT) and SERT. nih.govlookchem.com For example, a 3,4-dichloro substitution on the 3-arylmethoxy moiety resulted in high SERT affinity. nih.gov Conversely, placing a 3,4-dichlorophenyl group at the 3-position of the azetidine ring enhanced DAT affinity. nih.gov

These findings suggest that for this compound analogs, substituents on the phenol ring would likely modulate activity in a similar fashion. Electron-withdrawing or electron-donating groups, as well as their position (ortho, meta, or para relative to the hydroxyl group), would be expected to alter the electronic properties and steric profile of the molecule, thereby influencing its binding to a target receptor.

CompoundR1 (N-substituent)R2 (Aryl at C3)R3 (Arylmethoxy at C3)DAT Ki (nM)SERT Ki (nM)
Analog 1HPhenyl3,4-Dichlorophenylmethoxy>10,0003.5
Analog 2CH3Phenyl3,4-Dichlorophenylmethoxy28001.0
Analog 3H3,4-DichlorophenylPhenylmethoxy>10,000100
Analog 4CH33,4-DichlorophenylPhenylmethoxy62023

Conformational Analysis and its Impact on SAR

The specific puckered conformation adopted can be influenced by the nature of the substituents. The interplay between the substituents on the azetidine nitrogen and at the 3-position (the phenol-bearing carbon) dictates the preferred ring conformation, which in turn determines the spatial relationship between the key pharmacophoric elements. This preferred conformation is what is recognized by the biological target.

Computational studies and NMR spectroscopy are often employed to determine the favored conformations of azetidine derivatives. Understanding the conformational preferences of these molecules is essential for rational drug design, as it allows for the optimization of the spatial arrangement of functional groups to maximize interactions with the target receptor. For example, the rigidity of the azetidine ring can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding.

Impact of Stereochemistry on Molecular Recognition

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in molecular recognition by biological systems, which are themselves chiral. nih.govmdpi.com The differential interaction of enantiomers with a chiral receptor can lead to significant differences in their biological activity, with one enantiomer often being significantly more potent than the other (the eutomer and distomer, respectively).

The synthesis of stereochemically pure azetidine derivatives is therefore of great importance in SAR studies. mdpi.com By evaluating the activity of individual enantiomers, researchers can gain a deeper understanding of the three-dimensional requirements of the binding site. For instance, the specific spatial orientation of the phenol group and the azetidine nitrogen relative to each other will differ between the R and S enantiomers. This can lead to one enantiomer forming more favorable interactions, such as hydrogen bonds or hydrophobic contacts, with the target protein, resulting in higher affinity and efficacy.

Comparative SAR with Related Heterocyclic Systems

To better understand the unique contribution of the azetidine ring to the biological activity of these conjugates, it is useful to compare its SAR with that of related heterocyclic systems, such as pyrrolidine (B122466) (a five-membered ring) and piperidine (B6355638) (a six-membered ring).

The size of the heterocyclic ring influences its conformational flexibility and the spatial arrangement of its substituents. The azetidine ring is more constrained than the pyrrolidine and piperidine rings. nih.gov This increased rigidity can be advantageous in locking the molecule into a bioactive conformation, but it may also be a disadvantage if the preferred conformation is not optimal for binding.

In studies comparing azetidine, pyrrolidine, and piperidine analogues as ligands for nicotinic acetylcholine (B1216132) receptors, it was found that in many cases, the azetidinyl and pyrrolidinyl compounds exhibited enhanced binding affinity relative to their piperidine counterparts. nih.gov In another study on 5-HT2C receptor agonists, replacing a piperidine ring with an azetidine or pyrrolidine ring led to a sharp decrease in agonistic activity, highlighting the specific steric requirements of that particular receptor.

These comparisons underscore that the choice of the heterocyclic ring is a critical design element. The optimal ring size depends on the specific topology of the target binding site. The azetidine ring, with its unique conformational properties, offers a valuable scaffold for fine-tuning ligand-receptor interactions that may not be achievable with larger, more flexible heterocyclic systems.

HeterocycleRing SizeRelative FlexibilityTypical Impact on SAR
Azetidine4-memberedLow (Rigid)Can enhance affinity through conformational restriction.
Pyrrolidine5-memberedIntermediateOffers a balance of flexibility and conformational constraint.
Piperidine6-memberedHigh (Flexible)Allows for more conformational sampling to fit diverse binding pockets.

Molecular Mechanisms of Action and Biological Target Engagement Pre Clinical Investigation

Elucidation of Molecular Binding Modes with Receptors or Enzymes

Molecular docking studies on various azetidine (B1206935) derivatives have been instrumental in predicting their interactions with biological targets. For instance, novel indole-bearing azetidinone derivatives have been evaluated for their binding affinity with the monoamine oxidase A (MAO-A) enzyme, a key target in the treatment of depression. ijper.org These in silico studies help in understanding the structural requirements for effective binding, such as the role of hydrogen bonds and hydrophobic interactions. ijper.org Similarly, furan-azetidinone hybrids have been designed and their interactions with several bacterial enzymes, including enoyl reductase, have been explored through molecular docking to identify potential antibacterial agents. ijper.org The binding modes of these analogs often involve key interactions like pi-pi stacking with amino acid residues such as phenylalanine and tyrosine within the active site of the target enzyme. ijper.org

While direct molecular modeling studies for 3-(Azetidin-3-yl)phenol are not widely reported, research on arylthioindole derivatives, which are potent inhibitors of tubulin polymerization, suggests that the presence of a trimethoxyphenyl group is crucial for high-affinity binding to the colchicine (B1669291) site on β-tubulin. researchgate.net This interaction is stabilized by hydrogen bonds between the indole (B1671886) moiety and residues like Thr179, and the positioning of the trimethoxyphenyl group in a hydrophobic pocket near Cys241. researchgate.net

Modulation of Cellular Signaling Pathways

Phenolic compounds, a class to which this compound belongs, are well-documented modulators of various cellular signaling pathways implicated in chronic inflammation and cancer. nih.govmdpi.com Dietary polyphenols have been shown to suppress chronic inflammation by targeting networks such as nuclear factor-kappa β (NF-κB), mitogen-activated protein kinases (MAPK), Wnt/β-catenin, and phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt). nih.govmdpi.com The modulation of these pathways can influence a wide range of cellular processes, including proliferation, survival, and apoptosis. nih.gov

For example, polyphenols extracted from pearl millet have been demonstrated to inhibit mitogen-induced T-cell proliferation by affecting ERK-1/ERK2 phosphorylation and Ca(2+) signaling. nih.gov In the context of cancer, certain polyphenols can modulate the activity of signaling pathways involved in cancer cell proliferation, such as the MAPK and PI3K pathways. mdpi.com Specifically, in melanoma, polyphenols have been shown to regulate the MAPK cascade, which is crucial for transducing extracellular signals that control cellular activities like proliferation, survival, and apoptosis. mdpi.com

Interaction with Macromolecular Structures (e.g., Tubulin)

The interaction of small molecules with tubulin, a key component of the cytoskeleton, is a well-established mechanism for anticancer agents. A series of novel 3-(prop-1-en-2-yl)azetidin-2-one (B14392877) and related analogs of combretastatin (B1194345) A-4 were designed as colchicine-binding site inhibitors. nih.gov These compounds were found to inhibit the polymerization of tubulin in vitro, with a significant reduction in tubulin assembly. nih.gov In silico molecular docking further supported the hypothesis that these azetidinone derivatives interact with the colchicine-binding domain of tubulin. nih.gov

The antimitotic properties of these compounds were confirmed through various cellular assays. For instance, compound 9q, a representative of this series, was shown to arrest MCF-7 breast cancer cells in the G2/M phase of the cell cycle. nih.gov Confocal microscopy revealed that treatment with this compound disrupted the organization of microtubules in the cells, leading to mitotic catastrophe. nih.gov

Induction of Cellular Processes (e.g., Apoptosis in specific cell lines, not clinical outcome)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Several studies have demonstrated the apoptosis-inducing capabilities of phenolic compounds and azetidine derivatives in various cancer cell lines.

Semisynthetic agents based on natural phenolic acids have been developed and evaluated for their ability to induce apoptosis. mdpi.com For instance, certain caffeic acid amide derivatives were found to be highly potent against the Caco-2 cancer cell line. mdpi.com Similarly, a synthetic nitroflavone derivative, another class of phenolic compounds, was shown to induce apoptosis in a murine mammary adenocarcinoma cell line (LM3). researchgate.net The apoptotic response was characterized by an increase in the proportion of hypodiploid cells, DNA ladder fragmentation, and an increased expression of the pro-apoptotic Bax protein. researchgate.net

In the context of azetidine derivatives, certain azetidin-2-ones have been shown to induce apoptosis in B16F10 melanoma cells. nih.gov The apoptotic activity was confirmed by the activation of caspase-3, a key executioner caspase in the apoptotic pathway. nih.gov Furthermore, microarray analysis of cells treated with a representative azetidin-2-one (B1220530) derivative revealed the overexpression of genes involved in cytoskeleton regulation and apoptosis, coupled with the inhibition of cell cycle genes. nih.gov Another study on 3-(prop-1-en-2-yl)azetidin-2-ones demonstrated that these compounds induce apoptosis in MCF-7 cells, which is consistent with their tubulin-destabilizing effects. nih.gov

Table 1: Induction of Apoptosis by Phenolic and Azetidine-Related Compounds in Cancer Cell Lines

Compound/Extract Cell Line Key Findings
Caffeic acid amide derivatives Caco-2 High potency in inducing cell death. mdpi.com
2'-Nitroflavone LM3 (murine mammary adenocarcinoma) Increased hypodiploid cells, DNA fragmentation, and Bax expression. researchgate.net
Azetidin-2-one derivatives B16F10 (melanoma) Induced apoptosis via caspase-3 activation. nih.gov

Investigation of Enzyme Inhibition/Activation Kinetics

Receptor Agonism/Antagonism at a Molecular Level

Azetidine-containing molecules have been explored for their ability to modulate the activity of various receptors. For example, (R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) has been studied for its interaction with different nicotinic acetylcholine (B1216132) receptor (nAChR) subtypes. nih.gov MPA demonstrated a high affinity for the α4β2 nAChR subtype, acting as a full agonist in up-regulating the number of these receptors. nih.gov

In another context, a patent describes a series of azetidine derivatives as antagonists of the CCR-3 receptor, indicating their potential in treating inflammatory conditions. google.com Furthermore, the nonimidazole compound BF2.649, which contains a piperidine (B6355638) ring but shares the characteristic of being a small nitrogen-containing heterocycle, acts as a potent inverse agonist/antagonist at the human histamine (B1213489) H3 receptor. nih.gov This compound was shown to competitively antagonize the receptor with a Ki value of 0.16 nM and act as an inverse agonist with an EC50 value of 1.5 nM. nih.gov These examples highlight the versatility of the azetidine scaffold in designing molecules that can act as agonists, antagonists, or inverse agonists at various receptors.

Table 2: Receptor Activity of Azetidine-Related Compounds

Compound Receptor Target Activity
(R,S)-3-pyridyl-1-methyl-2-(3-pyridyl)-azetidine (MPA) α4β2 Nicotinic Acetylcholine Receptor Full Agonist nih.gov
Azetidine derivatives (from patent) CCR-3 Receptor Antagonist google.com

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, this involves docking a small molecule ligand, such as 3-(Azetidin-3-yl)phenol, into the binding site of a target protein.

Should a biological target for this compound be identified, molecular docking simulations would be performed to understand its binding mode and affinity. The analysis would typically involve:

Binding Pose Prediction: Determining the most likely conformation of the ligand within the protein's active site.

Interaction Analysis: Identifying key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, between the ligand and amino acid residues of the protein.

Scoring: Estimating the binding affinity (e.g., in kcal/mol) to rank its potential efficacy compared to other compounds.

For a phenol-containing compound like this compound, the hydroxyl group would be expected to act as a hydrogen bond donor and acceptor, while the phenyl ring could engage in π-π stacking or hydrophobic interactions. The azetidine (B1206935) ring, with its nitrogen atom, could also participate in hydrogen bonding or ionic interactions, depending on its protonation state.

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), would provide detailed insights into the electronic properties of this compound. These studies could determine:

Optimized Geometry: The most stable three-dimensional structure of the molecule.

Electronic Properties: Distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map. This information is crucial for understanding the molecule's reactivity and its potential to interact with biological targets.

Spectroscopic Properties: Prediction of NMR and IR spectra to aid in its experimental characterization.

Molecular Dynamics Simulations of Compound-Target Complexes

Following molecular docking, molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. An MD simulation would provide a more realistic representation of the biological environment by considering the flexibility of both the ligand and the protein, as well as the presence of solvent molecules. Key insights from MD simulations would include:

Binding Stability: Assessing the stability of the predicted binding pose from docking studies over a simulated time period (typically nanoseconds to microseconds).

Conformational Changes: Observing any changes in the conformation of the protein or the ligand upon binding.

Free Energy Calculations: More accurate estimation of binding free energies, which can better correlate with experimental binding affinities.

In Silico Prediction of Activity and Selectivity

Various in silico models can be used to predict the potential biological activities and selectivity of this compound. These methods often rely on machine learning algorithms trained on large datasets of known active compounds. Predictions could include:

Target Prediction: Identifying potential protein targets for the compound based on its structural similarity to known ligands.

ADMET Properties: Prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties to assess its drug-likeness.

Pharmacophore Modeling and Virtual Screening

If this compound were found to be active against a particular target, a pharmacophore model could be developed. This model would define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. This pharmacophore model could then be used for:

Virtual Screening: Searching large chemical databases to identify other molecules with similar pharmacophoric features that might also be active.

Lead Optimization: Guiding the design of new analogs of this compound with improved activity and selectivity.

While specific data for this compound is not currently available, the application of these computational methodologies would be invaluable in characterizing its potential as a bioactive molecule and guiding future experimental research.

Analytical Methodologies for Research and Characterization

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and functional groups present in 3-(Azetidin-3-yl)phenol.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. Analysis of ¹H and ¹³C spectra allows for the unambiguous assignment of all hydrogen and carbon atoms in the molecule.

¹H NMR: The ¹H NMR spectrum of this compound is expected to show distinct signals for both the aromatic protons of the phenol (B47542) ring and the aliphatic protons of the azetidine (B1206935) ring. The aromatic protons typically appear in the downfield region (δ 6.5-7.5 ppm), with their specific chemical shifts and splitting patterns (e.g., doublet, triplet) dictated by the meta-substitution pattern. rsc.orgrsc.org The protons on the azetidine ring, being aliphatic, would appear further upfield. The methine proton at the C3 position (CH) would likely be a multiplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons of the azetidine ring are diastereotopic and are expected to appear as complex multiplets. The chemical shifts for the phenolic hydroxyl (-OH) and the azetidine amine (-NH) protons are variable and can be concentration and solvent-dependent; they often appear as broad singlets. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on each unique carbon environment. The carbon atom attached to the hydroxyl group (C-OH) on the phenol ring is expected to be the most downfield of the aromatic signals (around δ 155-158 ppm). rsc.org The other aromatic carbons would resonate in the typical range of δ 115-130 ppm. rsc.org The carbons of the azetidine ring would appear in the upfield aliphatic region (typically δ 30-60 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Phenolic -OH5.0 - 9.0 (broad s)N/A
Aromatic C-H6.7 - 7.3 (m)115 - 130
Aromatic C-OHN/A155 - 158
Aromatic C-AzetidineN/A~140
Azetidine -NH1.5 - 3.5 (broad s)N/A
Azetidine C3-H3.5 - 4.2 (m)30 - 40
Azetidine CH₂3.8 - 4.5 (m)50 - 60

Note: Predicted values are based on typical ranges for phenol and azetidine moieties. Actual values may vary based on solvent and experimental conditions.

¹⁹F and ¹⁵N NMR: For the parent compound this compound, ¹⁹F NMR is not applicable as there are no fluorine atoms. However, for fluorinated analogs, ¹⁹F NMR would be a critical tool for confirming the position and number of fluorine substituents. Similarly, ¹⁵N NMR is not a routine characterization technique but can be employed in specialized studies, often requiring ¹⁵N-enriched samples, to probe the electronic environment of the azetidine nitrogen atom.

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to study its fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which serves as a confirmation of the elemental formula. Using a soft ionization technique like Electrospray Ionization (ESI), the compound is typically observed as its protonated molecular ion [M+H]⁺. Other adducts, such as with sodium [M+Na]⁺ or potassium [M+K]⁺, may also be detected.

Table 2: Predicted m/z Values for this compound (C₉H₁₁NO, Exact Mass: 149.0841 Da)
Adduct FormPredicted m/z
[M+H]⁺150.0913
[M+Na]⁺172.0733
[M+K]⁺188.0472
[M-H]⁻148.0768

HRMS analysis would confirm the molecular formula by matching the experimental mass of the [M+H]⁺ ion to its calculated value (150.0913) within a very low error margin (typically <5 ppm).

Infrared (IR) spectroscopy is a rapid and simple method used to identify the presence of key functional groups within a molecule. The IR spectrum of this compound is expected to display characteristic absorption bands corresponding to its phenolic and azetidine components. The most prominent peak is typically the broad O-H stretching vibration of the phenol group, which appears in the range of 3200-3600 cm⁻¹. libretexts.org The broadness of this peak is due to intermolecular hydrogen bonding. docbrown.info Other key absorptions include the N-H stretch of the secondary amine in the azetidine ring, C-O stretching of the phenol, aromatic C=C stretching, and aromatic C-H stretching. libretexts.orgvscht.cz

Table 3: Characteristic IR Absorption Bands for this compound
Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Phenol O-HStretch3200 - 3600Strong, Broad
Azetidine N-HStretch3300 - 3500Moderate
Aromatic C-HStretch3000 - 3100Moderate
Aliphatic C-HStretch2850 - 3000Moderate
Aromatic C=CStretch1450 - 1600Moderate to Strong
Phenol C-OStretch1150 - 1250Strong

Chromatographic Separation Methods for Research Purity and Identity

Chromatographic techniques are essential for separating this compound from impurities and for establishing its purity profile.

High-Performance Liquid Chromatography (HPLC) is the predominant method for assessing the purity of this compound. A reversed-phase HPLC (RP-HPLC) method is typically employed due to the compound's polar nature. In this setup, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. nih.gov

A typical analysis would involve a C18 column with a gradient elution system. The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). researchgate.net To ensure good peak shape for the basic azetidine moiety and the acidic phenol, an acid modifier such as formic acid or trifluoroacetic acid (TFA) is commonly added to the mobile phase at a low concentration (e.g., 0.1%). Detection is usually performed using a UV detector, set at a wavelength where the phenol chromophore has strong absorbance, typically around 270-280 nm. epa.gov The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks in the chromatogram.

Direct analysis of this compound by Gas Chromatography (GC) is generally not feasible. The compound's high polarity, due to the presence of both a phenolic hydroxyl group and a secondary amine group, results in low volatility and poor thermal stability. These properties lead to issues such as broad peak tailing and potential decomposition in the hot GC inlet and column. colostate.edu

To overcome these limitations, a derivatization step is necessary. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for GC analysis by converting the polar -OH and -NH groups into less polar, more volatile, and more thermally stable functional groups. gcms.cz

Common derivatization strategies for phenols and amines include:

Silylation: This is one of the most common methods, where active hydrogens are replaced with a trimethylsilyl (B98337) (TMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for derivatizing both hydroxyl and amine groups. The resulting TMS-ether and TMS-amine are much more volatile and exhibit excellent chromatographic behavior.

Acylation: This involves reacting the -OH and -NH groups with an acylating agent, such as acetic anhydride (B1165640) to form esters and amides, or with more potent reagents like perfluorinated anhydrides (e.g., trifluoroacetic anhydride) or acid chlorides (e.g., perfluorooctanoyl chloride). nih.govresearchgate.net The resulting perfluoroacyl derivatives are highly volatile and are particularly useful for enhancing sensitivity when using an Electron Capture Detector (ECD). researchgate.net

After derivatization, the sample can be analyzed by GC, typically using a capillary column and a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for detection and identification. nih.gov

X-ray Crystallography for Structural Elucidation

Following a comprehensive search of scientific literature and crystallographic databases, no specific experimental X-ray crystallography data for the compound this compound has been publicly reported. Therefore, detailed information regarding its crystal system, space group, unit cell dimensions, and atomic coordinates is not available.

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic and molecular structure of a crystalline solid. This method involves diffracting a beam of X-rays off a single crystal of the material. The resulting diffraction pattern is unique to the crystal's structure. By analyzing the positions and intensities of the diffracted X-ray spots, researchers can deduce the precise arrangement of atoms within the crystal lattice, including bond lengths, bond angles, and torsional angles.

While data for the specific title compound is unavailable, the general principles of X-ray crystallography would be applicable. For a compound like this compound, this analysis would confirm the connectivity of the azetidine and phenol rings, provide precise measurements of the bond lengths and angles within each ring and between the two structural motifs, and reveal the conformation of the molecule in the solid state. Furthermore, it would elucidate the intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group and the azetidine nitrogen, which dictate the packing of the molecules in the crystal.

Method Development for Research Sample Analysis

A thorough review of published analytical chemistry literature indicates that no specific, validated analytical methods have been documented for the quantitative or qualitative analysis of research samples of this compound. Method development is a critical process in chemical research and pharmaceutical development, ensuring that accurate, reliable, and robust data can be obtained for a compound of interest.

The development of an analytical method for this compound would likely focus on chromatographic techniques due to their high resolving power and sensitivity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most common approaches.

For an HPLC method, development would involve:

Column Selection: A reversed-phase column (e.g., C18) would be a probable starting point, separating compounds based on hydrophobicity.

Mobile Phase Optimization: A mixture of an aqueous solvent (often with a pH-modifying buffer) and an organic solvent like acetonitrile or methanol would be optimized to achieve good peak shape and resolution from impurities.

Detector Selection: Given the presence of the phenol group, a UV-Vis detector would be suitable, as the aromatic ring is a chromophore. The wavelength of maximum absorbance would be determined to ensure high sensitivity.

Validation: The method would then be validated according to established guidelines to demonstrate its linearity, accuracy, precision, specificity, and robustness.

For a GC method, derivatization of the polar hydroxyl and amine groups would likely be necessary to increase the compound's volatility and thermal stability. This could involve silylation or acylation. The development would then proceed with selecting an appropriate GC column and optimizing the temperature program for separation, with detection commonly performed by Flame Ionization Detection (FID) or Mass Spectrometry (MS).

Without experimental data, a specific data table outlining a developed method cannot be constructed. The table below illustrates the typical parameters that would be defined during the development of an HPLC method for a compound like this compound.

Table 1: Illustrative Parameters for a Hypothetical HPLC Method

Parameter Example Condition
Instrument High-Performance Liquid Chromatograph
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient To be determined
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength To be determined (e.g., ~274 nm)
Injection Volume 10 µL

| Run Time | To be determined |

Preclinical Pharmacokinetic Methodologies

In Vitro Metabolic Stability Studies (e.g., Liver Microsomes, Hepatocytes)

In vitro metabolic stability assays are fundamental in early drug discovery to estimate the intrinsic clearance of a compound. springernature.com These studies utilize subcellular fractions, such as liver microsomes, or whole cells, like hepatocytes, to model the metabolic activity of the liver. springernature.comnuvisan.com For 3-(Azetidin-3-yl)phenol, these assays would provide initial insights into its susceptibility to metabolism by hepatic enzymes.

The primary experimental systems include:

Liver Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I cytochrome P450 (CYP) enzymes. nuvisan.com Incubating this compound with liver microsomes from various species (e.g., human, rat, mouse, dog, monkey) in the presence of cofactors like NADPH allows for the assessment of its oxidative metabolism. nuvisan.comnih.gov

The stability of the compound is determined by monitoring the decrease in its concentration over time using analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). springernature.comnih.gov Key parameters derived from these studies include the in vitro half-life (t½) and the intrinsic clearance (Clint). nuvisan.com This data is crucial for predicting the in vivo hepatic extraction ratio. nih.gov

While specific data for this compound is not publicly available, studies on other azetidine-containing compounds have shown them to be relatively stable in biological systems. nih.gov For instance, certain azetidinyl oxadiazoles (B1248032) have demonstrated longer half-lives in the presence of biological nucleophiles compared to other electrophilic compounds. nih.gov

Table 1: Representative In Vitro Metabolic Stability Data for an Azetidine-Containing Compound

Parameter Value Conditions
Half-life (t½) 346 minutes Incubation with Ac-Cys-OMe
Test System N-Acetyl-L-cysteine methyl ester (Ac-Cys-OMe) Simulates reaction with biological nucleophiles

| Compound | Azetidinyl oxadiazole 15 | A related azetidine-containing compound |

This table presents illustrative data for a related compound to demonstrate the type of information obtained from such studies.

Plasma Protein Binding Determinations

The extent to which a drug binds to plasma proteins, primarily albumin, alpha-1 acid glycoprotein, lipoproteins, and globulins, significantly influences its distribution and availability to target tissues and for elimination. nih.govwikipedia.org Only the unbound fraction of a drug is pharmacologically active. wikipedia.org For this compound, determining the plasma protein binding is essential for interpreting its pharmacokinetic and pharmacodynamic data.

Commonly used methods for determining plasma protein binding include:

Equilibrium Dialysis: This is considered the gold standard method, where a semi-permeable membrane separates a drug-containing plasma solution from a drug-free buffer solution. At equilibrium, the concentration of the unbound drug is the same in both chambers, allowing for the calculation of the bound fraction.

Ultrafiltration: This technique involves forcing plasma water containing the unbound drug through a semi-permeable membrane, leaving the protein-bound drug behind. The concentration of the drug in the ultrafiltrate represents the unbound concentration.

High-Performance Affinity Chromatography: This method utilizes columns with immobilized plasma proteins to assess the binding affinity of a compound. researchgate.net

Phenolic compounds are known to interact with plasma proteins, particularly human serum albumin (HSA), through non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic effects. nih.govnih.gov The structure of the phenolic compound, including the number and position of hydroxyl groups, can influence its binding affinity. tandfonline.com

Table 2: Factors Influencing Plasma Protein Binding of Phenolic Compounds

Structural Feature Effect on Binding Affinity
Hydroxylation of B-ring Increased affinity
Unsaturated 2,3-bond with 4-carbonyl group Stronger binding
Glycosylation Decreased affinity

| Methylation of hydroxyl groups | Slightly enhanced affinity |

This table summarizes general structure-affinity relationships for phenolic compounds, which would be relevant for predicting the plasma protein binding of this compound.

Absorption and Distribution Assessment in Preclinical Models

Methodologies for assessing absorption and distribution include:

Pharmacokinetic studies: Following administration of this compound via different routes (e.g., oral, intravenous), blood samples are collected at various time points to determine the plasma concentration-time profile. This data is used to calculate key pharmacokinetic parameters such as bioavailability, volume of distribution, and clearance.

Tissue distribution studies: In these studies, radiolabeled this compound is often used. After administration, animals are euthanized at different time points, and various tissues are collected to measure the concentration of the compound and its metabolites. This provides information on which tissues the compound preferentially distributes to.

For azetidine-containing compounds, broad tissue distribution has been observed in preclinical models. For example, a study on azetidinyl pyridazines in mice indicated systemic distribution. nih.gov Preliminary ADME profiling of N–SF5 azetidines has also been conducted to understand their characteristics. acs.org

Excretion Pathway Investigations in Animal Models

Investigating the excretion pathways of this compound is necessary to understand how the compound and its metabolites are eliminated from the body. These studies are typically performed in animal models by collecting urine, feces, and bile over a period of time after administration of the compound.

The primary routes of excretion are renal (urine) and fecal (bile). For phenolic compounds, metabolism often precedes excretion. The phenolic hydroxyl group is susceptible to conjugation with glucuronic acid and sulfate, which increases water solubility and facilitates renal excretion. nih.gov Studies on the metabolism of phenolic compounds in sheep have shown that the production of simple phenols occurs primarily in the rumen. nih.gov

A study on the urinary excretion of phenol (B47542) in mice identified phenol sulfate, phenol glucuronide, and hydroquinone (B1673460) glucuronide as the major metabolites. nih.gov This suggests that this compound is likely to undergo similar conjugation pathways, with the resulting metabolites being excreted in the urine. The relative contribution of sulfation and glucuronidation can be dose-dependent. nih.gov

Table 3: Major Urinary Metabolites of Phenol in Mice

Metabolite Abbreviation Pathway
Phenol Sulfate PS Sulfation
Phenol Glucuronide PG Glucuronidation

| Hydroquinone Glucuronide | HQG | Oxidation and Glucuronidation |

This table provides an example of the types of metabolites that could be expected from a compound containing a phenol moiety, like this compound.

Bioanalytical Methods for Compound Quantification in Biological Matrices (research samples, not clinical)

Accurate quantification of this compound in biological matrices such as plasma, urine, and tissue homogenates is fundamental for all pharmacokinetic studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely used bioanalytical technique for this purpose due to its high sensitivity, selectivity, and speed. nih.govwiley.com

The development of a robust LC-MS/MS method involves several key steps:

Sample Preparation: This is a critical step to remove interfering substances from the biological matrix. Common techniques include protein precipitation, liquid-liquid extraction, and solid-phase extraction. wiley.com

Chromatographic Separation: High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) is used to separate this compound from other components in the sample before it enters the mass spectrometer. wordpress.com

Mass Spectrometric Detection: Tandem mass spectrometry, typically in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, provides high selectivity and sensitivity for quantification. wiley.com

While a specific method for this compound is not detailed in the literature, the general principles of LC-MS/MS method development would apply. For phenolic compounds, derivatization may sometimes be employed to improve chromatographic properties and detection sensitivity. mdpi.com However, for many small molecules, direct analysis is feasible. It is also important to consider potential interference from metabolites during method development. wordpress.comresearchgate.net

Physiologically Based Pharmacokinetic (PBPK) Modeling and Interspecies Scaling (Methodology)

Physiologically based pharmacokinetic (PBPK) modeling is a computational approach that simulates the ADME of a drug in the body based on physiological, physicochemical, and in vitro data. nih.govnih.gov PBPK models consist of compartments representing different organs and tissues interconnected by blood flow. nih.gov

The methodology for developing a PBPK model for this compound would involve:

Model Structure: Defining the physiological compartments and blood flow rates for the preclinical species and humans.

Drug-Specific Parameters: Incorporating data on the physicochemical properties of this compound (e.g., molecular weight, pKa, logP), as well as in vitro data on its metabolism and plasma protein binding.

Interspecies Scaling: Using the PBPK model developed with preclinical data to predict the pharmacokinetic profile in humans. This is achieved by replacing the physiological parameters of the animal model with those of humans.

PBPK modeling is a valuable tool for integrating diverse in vitro and in silico data to predict the in vivo pharmacokinetics of a compound and can help in reducing the reliance on animal studies. researchgate.net For phenolic compounds, PBPK models have been developed to translate in vitro toxicity data to in vivo outcomes. researchgate.netepa.gov These models can also account for complex metabolic pathways, including Phase II conjugation reactions. liberty.edu

Applications of 3 Azetidin 3 Yl Phenol and Its Analogs As Research Tools

Use as Chemical Probes for Biological Systems

The unique conformational constraints of the azetidine (B1206935) ring combined with the versatile chemistry of the phenol (B47542) group allow for the design of highly specific chemical probes. These probes can interact with biological targets like enzymes and receptors with high affinity, enabling researchers to study their function and role in disease pathways.

Analogs of 3-(azetidin-3-yl)phenol have been developed as potent inhibitors for various biological targets. For instance, novel cis- and trans-azetidine analogs have been synthesized and evaluated as inhibitors of the vesicular monoamine transporter-2 (VMAT2). nih.gov VMAT2 is crucial for the packaging of neurotransmitters into synaptic vesicles, and its inhibition can modulate dopaminergic signaling. In these studies, azetidine analogs demonstrated potent inhibition of [³H]dopamine uptake, with some compounds showing greater potency than the natural product lobelane. nih.gov The most effective of these analogs serve as valuable chemical probes to investigate the mechanisms of methamphetamine abuse and to explore new therapeutic strategies. nih.gov

The development of diverse libraries of compounds based on azetidine scaffolds is another key application. These libraries are designed to contain "lead-like" molecules with physicochemical properties optimized for targeting the central nervous system (CNS). nih.govresearchgate.net By creating a collection of fused, bridged, and spirocyclic ring systems derived from a core azetidine structure, researchers can screen for new probes against a wide range of neurological targets. nih.gov

Below is a table summarizing the activity of selected azetidine analogs as VMAT2 inhibitors.

CompoundStereochemistrySubstituent (R)Inhibition Constant (Ki, nM)
15c trans3,4-Methylenedioxy31
22b cis4-Methoxy24
Lobelane --45
Norlobelane --43
Data sourced from a study on azetidine analogs as VMAT2 inhibitors. nih.gov

Incorporation into Complex Molecular Architectures

The this compound moiety serves as a versatile building block for constructing larger, more complex molecules with significant pharmacological activity. Its rigid structure can impart favorable conformational properties to a larger molecule, enhancing its binding affinity and specificity for a biological target.

A notable example is the incorporation of a substituted azetidine ring into analogs of TZT-1027 (Soblidotin), a potent antitumor agent that inhibits tubulin polymerization. mdpi.com In these analogs, a 3-aryl-azetidine group replaces the phenylethyl moiety at the C-terminus of the parent compound. mdpi.com This modification led to the discovery of compounds with excellent antiproliferative activities against various cancer cell lines, with the most potent analog exhibiting IC₅₀ values in the low nanomolar range against A549 (lung cancer) and HCT116 (colon cancer) cells. mdpi.com

Another significant application is in the synthesis of Janus kinase (JAK) inhibitors, such as Baricitinib. nih.gov This drug, used for treating rheumatoid arthritis, features a 2-(1-(ethylsulfonyl)azetidin-3-yl)acetonitrile moiety. nih.gov The azetidine core is a critical component of the molecule, demonstrating how this small heterocyclic scaffold can be integrated into the structure of a complex, clinically approved drug. nih.gov The synthesis of such drugs often relies on the availability of functionalized azetidine intermediates. nih.gov

The table below details the antiproliferative activity of a TZT-1027 analog incorporating a 3-aryl-azetidine moiety.

Cell LineIC₅₀ (nM)
A549 (Lung Carcinoma)2.2
HCT116 (Colon Carcinoma)2.1
Data for the most potent TZT-1027 analog (Compound 1a). mdpi.com

Development of Radiolabeled Analogs for Research Imaging (e.g., PET tracers)

Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that allows for the visualization and quantification of biological processes in vivo. nih.gov This technology relies on the use of molecules labeled with positron-emitting radionuclides, such as Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F). nih.govresearchgate.net The this compound scaffold is an excellent candidate for developing novel PET tracers due to its suitability for chemical modification and its presence in many CNS-active molecules. nih.gov

While direct radiolabeling of this compound itself is not widely documented, its analogs containing the phenoxy ring structure are key subjects of radiolabeling research. For example, reboxetine (B1679249) analogs have been labeled with ¹¹C and ¹⁸F to create potential PET radioligands for imaging the norepinephrine (B1679862) transporter (NET). researchgate.net The development of such tracers is crucial for studying psychiatric and neurodegenerative disorders where NET plays a significant role. nih.gov

The process of developing a PET tracer involves several stages, including the synthesis of a precursor molecule (often a phenol or a derivative that can be easily radiolabeled), the radiosynthesis reaction itself, and subsequent in vivo evaluation. mdpi.com For instance, ¹⁸F can be incorporated by nucleophilic substitution of a suitable leaving group on an alkyl chain attached to the phenolic oxygen. researchgate.netmdpi.com Similarly, ¹¹C is often introduced as a [¹¹C]methyl group by reacting [¹¹C]methyl iodide with a precursor containing a phenolic hydroxyl or an amine. nih.gov

The development of novel PET tracers for neuroinflammation is an active area of research where azetidine-containing scaffolds could be employed to target receptors on activated microglia and astrocytes. nih.govmdpi.com

RadionuclideHalf-lifeCommon Precursor for Labeling Phenol MoietyTypical Reaction
Carbon-11 (¹¹C) 20.4 minDesmethyl- (Phenol)O-methylation with [¹¹C]CH₃I
Fluorine-18 (¹⁸F) 109.8 minTosyloxyalkyl- or Bromoalkyl-Nucleophilic substitution with K[¹⁸F]F/Kryptofix
General strategies for radiolabeling phenol-containing scaffolds. nih.govresearchgate.net

As Intermediates in Multi-step Organic Synthesis

Functionalized azetidines, including derivatives of this compound, are highly valuable intermediates in multi-step organic synthesis. acs.orgresearchgate.net Their strained ring system can be strategically manipulated to introduce structural complexity, and they serve as key building blocks for a wide range of pharmaceuticals and research chemicals. acs.orgresearchgate.net

The synthesis of azetidin-3-ones is a common strategy to access a variety of 3-substituted azetidines. nih.gov These ketone intermediates can undergo a range of chemical transformations, such as Grignard reactions, to introduce aryl groups like the hydroxyphenyl moiety, or reductive amination to install various amine functionalities. Gold-catalyzed oxidative cyclization of N-propargylsulfonamides represents a modern and flexible method for preparing chiral azetidin-3-ones. nih.gov

Azetidine-based intermediates are particularly crucial in the industrial synthesis of complex drugs. As mentioned, the synthesis of Baricitinib relies on a key intermediate, 2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrile, which is derived from azetidin-3-one (B1332698) hydrochloride. nih.gov Various synthetic routes have been developed to produce these intermediates efficiently and sustainably, highlighting their industrial importance. nih.gov The modular synthesis of 3,3-disubstituted azetidines further expands their utility, allowing for the creation of diverse molecular scaffolds from common azetidine precursors. acs.org

Precursor IntermediateSynthetic MethodResulting StructureApplication
N-propargylsulfonamidesGold-catalyzed oxidative cyclizationChiral Azetidin-3-onesVersatile intermediates for functionalized azetidines nih.gov
Azetidin-3-one hydrochlorideHinsberg reaction and Aldol condensation2-(1-(ethylsulfonyl)azetidin-3-ylidene)acetonitrileKey intermediate for Baricitinib synthesis nih.gov
3-Aryl-3-carboxylic acid azetidinesVisible light photoredox catalysis3-Aryl-3-alkyl substituted azetidinesSynthesis of 3,3-disubstituted azetidines acs.org
Examples of azetidine intermediates in organic synthesis.

Future Research Directions and Unexplored Potential

Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The future synthesis of 3-(Azetidin-3-yl)phenol and its analogs is poised for a paradigm shift towards more efficient, sustainable, and scalable methods. Traditional multi-step syntheses are often hampered by low yields, harsh reaction conditions, and the generation of significant waste. Emerging technologies offer promising alternatives to these classical approaches.

Continuous flow synthesis, for instance, presents a significant leap forward. The use of microreactor technology can enable better control over reaction parameters, leading to improved yields and purity. nih.govuniba.itacs.org A key advantage of flow chemistry is the ability to safely handle reactive intermediates at temperatures that would be challenging in conventional batch processing. nih.govuniba.itacs.org Furthermore, the integration of greener solvents, such as cyclopentyl methyl ether (CPME), into flow systems addresses the increasing demand for environmentally responsible chemical manufacturing. uniba.ituniba.it

Biocatalysis is another frontier with immense potential for the sustainable synthesis of azetidine-containing molecules. researchgate.netnih.govrug.nl The use of enzymes as catalysts can offer high enantioselectivity and regioselectivity under mild reaction conditions, thereby reducing the environmental impact. nih.gov The development of "carbene transferase" enzymes from engineered cytochrome P450s for the enantioselective synthesis of azetidines from aziridines showcases the power of this approach. researchgate.net

Synthetic MethodologyKey AdvantagesPotential Impact on this compound Synthesis
Continuous Flow Synthesis Enhanced reaction control, improved safety, scalability, potential for automation. nih.govuniba.itacs.orgHigher yields, reduced reaction times, and safer handling of intermediates.
Biocatalysis High enantioselectivity, mild reaction conditions, reduced environmental impact. researchgate.netnih.govrug.nl"Green" and stereoselective synthesis of chiral derivatives.
C-H Arylation Direct functionalization of the azetidine (B1206935) ring, reducing the need for pre-functionalized starting materials. acs.orgMore efficient and modular synthesis of diverse analogs.

Advanced Computational Approaches for Rational Design

Computational chemistry is set to play an increasingly pivotal role in the rational design of novel this compound derivatives with tailored properties. Techniques such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide deep insights into the molecular interactions that govern biological activity, guiding the synthesis of more potent and selective compounds. ijper.orgijper.orgijrar.orgnih.govnih.govexplorationpub.commdpi.com

Molecular docking simulations can predict the binding modes of this compound analogs within the active site of a target protein. ijper.orgijper.org This allows for the in-silico screening of virtual libraries of compounds, prioritizing those with the highest predicted binding affinity for synthesis and biological evaluation. For example, docking studies of azetidinone derivatives with enzymes like monoamine oxidase-A (MAO-A) have been used to predict antidepressant activity. ijper.org

3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can establish a correlation between the three-dimensional properties of molecules and their biological activities. ijrar.orgnih.govexplorationpub.commdpi.com These models can generate contour maps that highlight regions where modifications to the this compound scaffold are likely to enhance or diminish activity. Such insights are invaluable for the design of next-generation analogs with improved pharmacological profiles.

Computational ApproachApplication in Drug DesignRelevance to this compound
Molecular Docking Predicts binding orientation and affinity of ligands to a target protein. ijper.orgijper.orgIdentification of key interactions with biological targets and prioritization of synthetic candidates.
3D-QSAR (CoMFA/CoMSIA) Relates 3D molecular properties to biological activity to guide structural modifications. ijrar.orgnih.govexplorationpub.commdpi.comRational design of derivatives with enhanced potency and selectivity.
ADMET Prediction In-silico prediction of absorption, distribution, metabolism, excretion, and toxicity properties. explorationpub.comEarly-stage filtering of compounds with unfavorable pharmacokinetic profiles.

Exploration of New Biological Targets and Mechanisms

While the interaction of this compound derivatives with nAChRs is well-documented, the full spectrum of their biological targets remains largely unexplored. nih.gov Future research should aim to broaden the scope of biological investigation to identify novel targets and elucidate new mechanisms of action.

The structural similarity of the azetidine-phenol scaffold to known pharmacophores suggests that it may interact with a variety of other receptors and enzymes. High-throughput screening of this compound-based libraries against diverse panels of biological targets could uncover unexpected activities. For instance, azetidinone-containing compounds have been reported to possess a wide range of pharmacological activities, including antibacterial, antifungal, and antitumor effects. researchgate.net

Furthermore, a deeper understanding of the mechanism of action at known targets is crucial. For nAChRs, investigating the subtype selectivity of different this compound analogs is a key area for future research. nih.gov The psychotropic potency of some azetidine analogues of nicotine (B1678760) appears to be correlated with their affinity for specific receptor subtypes. nih.gov Elucidating these relationships will be vital for the development of drugs with improved therapeutic indices.

Development of Structure-Based Drug Design Strategies

Structure-based drug design (SBDD) is a powerful approach that utilizes the three-dimensional structural information of a biological target to design potent and selective inhibitors. The application of SBDD to this compound holds immense promise for the development of novel therapeutics.

A critical first step in SBDD is the determination of the co-crystal structure of this compound or its analogs in complex with their target proteins. While a co-crystal structure with a nAChR is not yet available, the existing knowledge of the acetylcholine (B1216132) binding site can guide initial design efforts. nih.gov For example, it is known that specific amino acid residues, such as Tyr-198, are key for the binding of nicotine-like agonists. nih.gov

In the absence of experimental structures, homology modeling can be used to generate reliable 3D models of target proteins. These models can then be used for molecular docking studies to predict the binding pose of this compound derivatives. This information can guide the design of new analogs with improved complementarity to the binding site, leading to enhanced affinity and selectivity.

Role in Chemical Biology Beyond Traditional Medicinal Chemistry

The utility of this compound and its derivatives is not limited to their potential as therapeutic agents. These molecules can also serve as valuable tools in chemical biology to probe and understand complex biological processes.

One exciting avenue is the development of fluorescently labeled derivatives of this compound. google.comnih.govnih.gov Such probes could be used to visualize the localization and dynamics of their target receptors in living cells using advanced microscopy techniques. google.comnih.govnih.gov A patent for azetidine-substituted fluorescent compounds highlights the potential in this area. google.com

Another promising application is in the field of Positron Emission Tomography (PET) imaging. nih.govnih.govsemanticscholar.org The development of radiolabeled analogs, such as 2-[(18)F]fluoro-3-(2(S)-azetidinylmethoxy)pyridine (2-[(18)F]F-A-85380), allows for the non-invasive imaging of nAChRs in the brain. nih.gov This can provide invaluable information about receptor distribution and density in both healthy and diseased states, aiding in diagnosis and the development of new treatments for neurological disorders.

Application AreaDescriptionPotential of this compound Derivatives
Fluorescent Probes Molecules that emit light upon excitation, used for visualizing biological structures and processes. google.comnih.govnih.govDevelopment of fluorescently tagged ligands to study receptor trafficking and localization.
PET Imaging Agents Radiolabeled molecules that allow for the non-invasive imaging of biological targets in vivo. nih.govnih.govsemanticscholar.orgDesign of novel PET tracers for the diagnosis and monitoring of neurological diseases.
Chemical Probes Small molecules used to study the function of proteins and biological pathways.Use as selective ligands to investigate the physiological roles of specific nAChR subtypes.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 3-(Azetidin-3-yl)phenol, and what reaction conditions optimize yield?

  • Methodological Answer : The synthesis of azetidine-containing compounds often involves ring-closing reactions or functional group transformations. For this compound, intermediates like methyl 3-(azetidin-3-yl)prop-2-ynoate ( ) can serve as precursors. Key steps include:

  • Nucleophilic substitution : Use of azetidine-3-ol derivatives (e.g., Azetidin-3-ol hydrochloride, ) reacting with phenol derivatives under basic conditions.
  • Catalytic optimization : Palladium or copper catalysts for cross-coupling reactions (e.g., aryl halide intermediates, ).
  • Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reaction efficiency ( ).
  • Yield optimization : Control reaction temperature (e.g., 60–80°C) and stoichiometric ratios (1:1.2 for phenol:azetidine derivatives) .

Q. What analytical techniques are recommended for characterizing this compound's purity and structure?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to confirm azetidine ring integrity and phenol substitution patterns (e.g., δ 7.2–6.8 ppm for aromatic protons, δ 3.5–4.0 ppm for azetidine protons) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection at 254 nm to assess purity (>95%) .
  • Mass Spectrometry (MS) : ESI-MS for molecular ion confirmation (e.g., [M+H]+^+ at m/z 150–160) .
  • X-ray Crystallography : For absolute configuration determination in chiral derivatives ( ) .

Q. What biological screening models are appropriate for initial evaluation of this compound's bioactivity?

  • Methodological Answer :

  • Antimicrobial assays : Broth microdilution (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with MIC values compared to 3-(decyloxy)phenol analogs () .
  • Antioxidant activity : DPPH radical scavenging assays (IC50_{50} determination) and FRAP tests, using ascorbic acid as a positive control .
  • Cytotoxicity screening : MTT assays on human cell lines (e.g., HEK-293) to establish safety thresholds () .

Advanced Research Questions

Q. How does the electronic nature of substituents on the azetidine ring influence the compound's pharmacological activity?

  • Methodological Answer :

  • Electron-withdrawing groups (e.g., -CF3_3) : Enhance metabolic stability but may reduce solubility (e.g., 3-(Trifluoromethylphenyl)azetidin-3-ol hydrochloride, ) .
  • Electron-donating groups (e.g., -OH, -CH3_3) : Improve hydrogen-bonding interactions with biological targets (e.g., 3-(Azetidin-3-yl)propan-1-ol, ) .
  • Comparative SAR studies : Use molecular docking to correlate substituent effects with binding affinity to enzymes like cytochrome P450 () .

Q. What strategies mitigate racemization during synthesis of chiral this compound derivatives?

  • Methodological Answer :

  • Chiral auxiliaries : Use of (R)- or (S)-configured intermediates (e.g., 3-[(R)-2-azanylethylsulfanyl]phenol, ) to enforce stereochemical control .
  • Low-temperature reactions : Conduct reactions at ≤0°C to minimize thermal racemization ( ) .
  • Enantiomeric resolution : Chiral HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers post-synthesis .

Q. How do solvent polarity and pH affect the stability of this compound in aqueous solutions?

  • Methodological Answer :

  • pH-dependent stability : Use buffered solutions (pH 3–9) to assess degradation via HPLC. Azetidine rings are prone to hydrolysis under acidic conditions (pH < 4) .
  • Solvent effects : High-polarity solvents (e.g., water, ethanol) stabilize the compound via hydrogen bonding, while non-polar solvents (e.g., hexane) may induce aggregation .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 4 weeks to simulate long-term stability ( ) .

Q. What computational approaches predict the binding affinity of this compound with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., bacterial dihydrofolate reductase) to predict binding poses ( ) .
  • QSAR modeling : Train models on azetidine derivatives with known IC50_{50} values (e.g., 3-(Trifluoromethylphenyl)azetidin-3-ol, ) to predict activity .
  • MD simulations : GROMACS for 100-ns trajectories to assess protein-ligand complex stability under physiological conditions .

Q. How to resolve contradictions in reported biological activities between this compound and analogs?

  • Methodological Answer :

  • Structural benchmarking : Compare substituent effects (e.g., 3-(decyloxy)phenol’s antimicrobial activity vs. This compound’s cytotoxicity) using dose-response curves ( vs. 6) .
  • Assay standardization : Replicate conflicting studies under identical conditions (e.g., Mueller-Hinton broth for antimicrobial tests) .
  • Meta-analysis : Pool data from multiple sources (e.g., PubChem, ) to identify trends in bioactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.